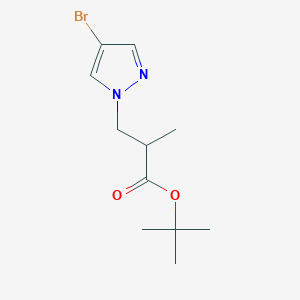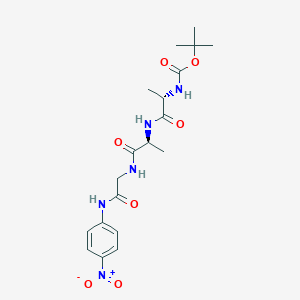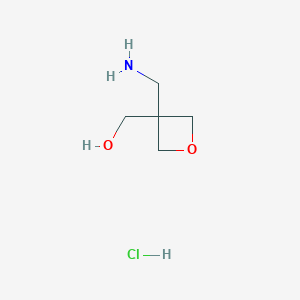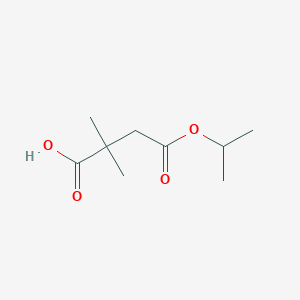
1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-ethylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-ethylpiperazine (1-BFE-4EP) is an organofluorine compound that is used in a variety of scientific research applications. It is a structural analog of the neurotransmitter dopamine, and is used in studies related to receptor binding, neurotransmitter release, and drug metabolism. It has been studied in a variety of biochemical and physiological contexts, and has been found to have potential applications in the study of drug action and metabolism.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Applications
- Practical Synthesis of 2-Fluoro-4-bromobiphenyl : A key intermediate in the manufacture of non-steroidal anti-inflammatory materials, this synthesis method avoids the use of expensive and toxic reagents, presenting a cost-effective approach for large-scale production. The process involves the diazotization of 2-fluoro-4-bromoaniline, leading to potential applications in the synthesis of complex molecules, including piperazine derivatives (Qiu, Gu, Zhang, & Xu, 2009).
Biological and Environmental Impact
DNA Minor Groove Binder Hoechst 33258 and its Analogues : This review highlights the binding specificity of Hoechst 33258, a compound structurally related to piperazine derivatives, to the minor groove of double-stranded B-DNA. The implications for rational drug design and the investigation of molecular basis for DNA sequence recognition are discussed (Issar & Kakkar, 2013).
Fluorescent Chemosensors Based on Piperazine Derivatives : Piperazine derivatives are highlighted for their role in developing chemosensors with high selectivity and sensitivity for detecting various analytes. This underscores the versatility of piperazine-based compounds in chemical sensing technologies, which can be crucial in environmental monitoring and diagnostics (Roy, 2021).
Novel Brominated Flame Retardants : Discusses the occurrence of novel brominated compounds in the environment, highlighting the urgent need for research on their environmental fate, toxicity, and impact on human health. Piperazine derivatives, as part of this chemical class, could potentially contribute to understanding and mitigating the environmental impact of such substances (Zuiderveen, Slootweg, & de Boer, 2020).
Eigenschaften
IUPAC Name |
1-[2-(4-bromo-2-fluorophenoxy)ethyl]-4-ethylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrFN2O/c1-2-17-5-7-18(8-6-17)9-10-19-14-4-3-12(15)11-13(14)16/h3-4,11H,2,5-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHBFHCBMCFHWAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCOC2=C(C=C(C=C2)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrFN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B1381199.png)
![6-bromo-1H-pyrrolo[3,2-b]pyridin-5-amine](/img/structure/B1381200.png)


![tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1381204.png)




